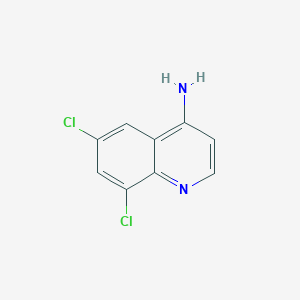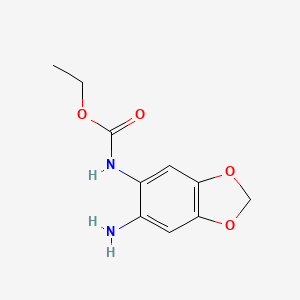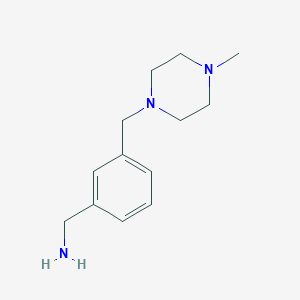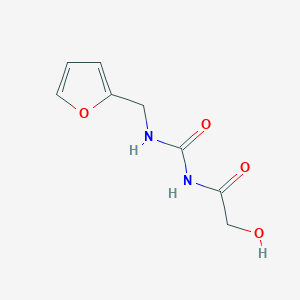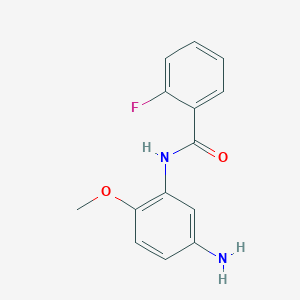
N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide is a synthetic molecule that has been used in various scientific research applications. It is a derivative of the amino acid phenylalanine, and is composed of a 5-amino-2-methoxyphenyl group, a 2-fluorobenzamide group, and an amide group. This molecule has been studied for its ability to act as a ligand, as well as its potential to be used as a therapeutic agent. It has been used in a variety of scientific research applications, including in the study of enzyme inhibition, protein-ligand interactions, and the development of drug delivery systems.
Applications De Recherche Scientifique
Fluorinated Compounds in Cancer Chemotherapy
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been a cornerstone in cancer chemotherapy. These compounds have been shown to be effective in palliating patients with advanced cancer, especially tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963). The mechanisms by which fluorinated compounds exert their antitumor effects include inhibition of thymidylate synthase, incorporation into RNA and DNA, and disruption of nucleic acid functions, leading to cancer cell death.
Molecular Imaging with Fluorinated Compounds
Fluorophores, including fluorinated compounds, have been explored for their potential in in vivo cancer diagnosis through optical imaging. These compounds permit real-time detection of cancer with relatively inexpensive and portable equipment. The toxicity of these fluorophores has been a concern, but studies suggest that the amounts used in molecular imaging are typically much lower than toxic doses described in the literature (Alford et al., 2009).
Pharmacokinetics and Toxicology of New Psychoactive Substances
Research on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including fluorinated compounds, provides insight into their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for understanding the potential therapeutic and toxicological effects of NPS, informing the development and clinical use of fluorinated benzamides (Nugteren-van Lonkhuyzen et al., 2015).
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-19-13-7-6-9(16)8-12(13)17-14(18)10-4-2-3-5-11(10)15/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSAXNJDPQJLNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate](/img/structure/B1340258.png)

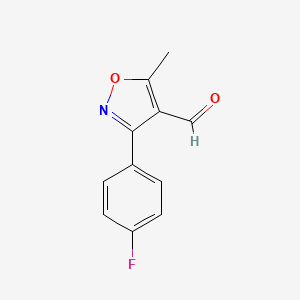

![1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid](/img/structure/B1340266.png)

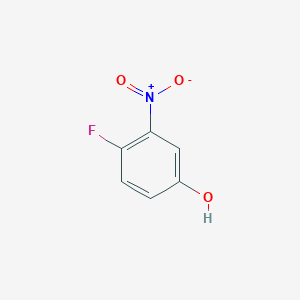
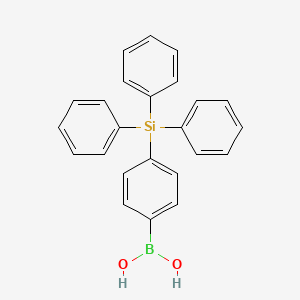
![7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1340283.png)

